N-(2-benzoyl-4-bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide

Description

Structure and Properties:

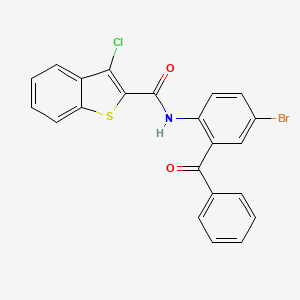

This compound features a benzothiophene core substituted with a chlorine atom at position 3 and a carboxamide group at position 2. The amide nitrogen is linked to a 2-benzoyl-4-bromophenyl group, introducing steric bulk and electron-withdrawing effects.

- Molecular Formula: C₃₁H₂₀BrClN₂O₂S

- Molecular Weight: 624.93 g/mol

- Key Substituents:

- Benzothiophene: 3-chloro

- Phenyl ring: 2-benzoyl, 4-bromo

The benzoyl and bromine substituents enhance lipophilicity and may influence binding affinity in biological systems.

Properties

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13BrClNO2S/c23-14-10-11-17(16(12-14)20(26)13-6-2-1-3-7-13)25-22(27)21-19(24)15-8-4-5-9-18(15)28-21/h1-12H,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMCZPLXCZPOEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-benzoyl-4-bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. It features a unique combination of functional groups, including a benzoyl group, a bromophenyl group, and a chloro substituent, which contribute to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₁BrClN₃O₂S. The presence of various functional groups enhances its chemical reactivity, potentially leading to significant biological effects.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Core Structure | Benzothiophene derivative |

| Functional Groups | Benzoyl, bromophenyl, chloro |

| Molecular Weight | 397.06 g/mol |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. In vitro studies have shown that these compounds can effectively inhibit the growth of various bacterial strains and fungi.

For instance, a study involving derivatives of benzothiophene demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria using turbidimetric methods. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity and inhibition of essential biosynthetic pathways.

Anticancer Activity

The anticancer potential of this compound has also been evaluated. In vitro assays against cancer cell lines, such as MCF7 (human breast adenocarcinoma), indicated that this compound exhibits cytotoxic effects, leading to reduced cell viability .

Molecular docking studies suggest that the compound interacts with specific protein targets involved in cancer progression, potentially inhibiting their activity through competitive binding . This interaction is crucial for understanding the therapeutic potential and optimizing the efficacy of this compound.

Case Studies

A significant case study involved the synthesis and evaluation of various benzothiophene derivatives, including this compound. The study reported that the compound exhibited enhanced activity compared to other related structures due to its specific halogen substituents and the benzoyl moiety .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Chlorobenzo[b]thiophene-2-carboxamide | Contains chloro and carboxamide groups | Antimicrobial activity |

| 4-Bromo-N-(benzoyl)-benzothiophene | Similar benzothiophene core | Antitumor properties |

| 3-Methylbenzothiophene derivatives | Variations in methyl substitution | Potential anti-inflammatory effects |

| This compound | Unique combination of bromine and chlorine | Enhanced antimicrobial and anticancer activity |

Comparison with Similar Compounds

N-[4-(Acetylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide

Molecular Formula : C₁₇H₁₃ClN₂O₂S

Molecular Weight : 344.82 g/mol

Substituents :

- Benzothiophene: 3-chloro

- Phenyl ring: 4-acetylamino

Comparison :

- Structural Differences : The absence of bromine and benzoyl groups reduces molecular weight (344.82 vs. 624.93 g/mol) and lipophilicity.

- Electronic Effects: The 4-acetylamino group is electron-donating, contrasting with the electron-withdrawing 2-benzoyl-4-bromo substituents in the target compound. This may alter reactivity and solubility.

NAT-1 and NAT-2 (Thiazolidinone Derivatives)

Structures :

Comparison :

- Core Structure: Thiazolidinone ring vs. benzothiophene.

- Functional Groups: NAT compounds feature nicotinamide and phenolic substituents, which are structurally distinct from the halogenated benzothiophene-carboxamide scaffold.

- Pharmacological Relevance: Thiazolidinones are associated with anti-inflammatory and metabolic activity, whereas benzothiophene carboxamides may target different pathways.

MOP (Monepantel)

Structure: N-[(1S)-1-cyano-2-(5-cyano-2-trifluoromethyl-phenoxy)-1-methylethyl]-4-trifluoromethylsulfanylbenzamide Comparison:

- Core : Benzamide vs. benzothiophene.

- Substituents: MOP contains trifluoromethyl and cyano groups, which enhance metabolic stability and binding specificity. The target compound’s bromine and benzoyl groups serve similar roles but with distinct steric effects.

Key Findings and Implications

Substituent Impact : Bromine and benzoyl groups in the target compound increase steric hindrance and electron-withdrawing effects compared to the acetylated analog .

Synthetic Accessibility : The acetylated analog’s synthesis is well-documented, whereas the target compound’s pathway may require optimization due to bulky substituents.

Pharmacological Potential: Thiazolidinone (NAT-1/NAT-2) and benzamide (MOP) derivatives highlight the diversity of amide-based therapeutics, but structural differences limit direct comparisons with benzothiophene carboxamides .

Q & A

Q. What are the recommended synthetic routes for preparing N-(2-benzoyl-4-bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide?

Methodological Answer: The compound can be synthesized via amide coupling reactions. A common approach involves reacting 3-chloro-1-benzothiophene-2-carboxylic acid chloride with 2-amino-4-bromobenzophenone under anhydrous conditions. Activation reagents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane or DMF at 0–25°C for 12–24 hours are typically used to facilitate coupling . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures isolation of the target compound. Intermediate characterization by H/C NMR and mass spectrometry is critical to confirm structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

- H/C NMR : Focus on aromatic proton signals (δ 7.0–8.5 ppm) and carbonyl peaks (amide C=O at ~165–170 ppm). The bromine and chlorine substituents induce distinct deshielding effects .

- Mass Spectrometry (HRMS/ESI) : Confirm molecular ion peaks ([M+H]) and isotopic patterns consistent with bromine (Br/Br) and chlorine (Cl/Cl) .

- HPLC : Assess purity (>95%) using a C18 column with a methanol/water gradient. Retention time consistency is key for batch reproducibility .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, low resolution) be resolved during structural analysis of this compound?

Methodological Answer: For X-ray crystallography, employ the SHELX suite (e.g., SHELXL for refinement). Challenges like twinning require careful examination of intensity statistics (e.g., > 0.05 indicates potential issues). Use the TWIN command in SHELXL to model twinning operators. For low-resolution data (<1.0 Å), prioritize rigid-body refinement and restrain thermal parameters () of heavy atoms (Br, Cl) to avoid overfitting . Cross-validate with spectroscopic data (e.g., NMR NOE correlations) to resolve ambiguities in bond angles or torsion angles .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

- Substituent Modification : Synthesize analogs with variations in the benzothiophene (e.g., replacing Cl with F) or benzoyl groups (e.g., Br to I). Compare IC values in target assays .

- Biological Testing : Use cell lines (e.g., HT29 colon adenocarcinoma cells) cultured in DMEM with 10% FBS. Assess cytotoxicity via MTT assays, ensuring replicates (n=3) and controls (DMSO vehicle) .

- Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft ) parameters with activity trends.

Q. What strategies mitigate intermediate instability during multi-step synthesis?

Methodological Answer:

- Low-Temperature Reactions : Conduct acid chloride formation at –20°C to prevent decomposition .

- In Situ Protection : Use tert-butoxycarbonyl (Boc) groups for amine intermediates to enhance stability .

- Purification : Employ flash chromatography under inert atmosphere (N) for oxygen-sensitive intermediates .

Q. How should researchers address discrepancies between computational modeling and experimental data (e.g., dipole moments, solubility)?

Methodological Answer:

- Solubility Prediction : Compare experimental solubility (e.g., in DMSO) with COSMO-RS simulations. Adjust computational parameters (e.g., dielectric constant) to match empirical conditions .

- Dipole Moments : Validate DFT-calculated moments (B3LYP/6-31G*) against crystallographic electron density maps (e.g., Hirshfeld surface analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.